(R)-Morpholin-2-ylmethanethiol
CAS No.:
Cat. No.: VC18081698
Molecular Formula: C5H11NOS
Molecular Weight: 133.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NOS |
|---|---|
| Molecular Weight | 133.21 g/mol |
| IUPAC Name | [(2R)-morpholin-2-yl]methanethiol |
| Standard InChI | InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m1/s1 |
| Standard InChI Key | CNGZTXTYUFPYRC-RXMQYKEDSA-N |
| Isomeric SMILES | C1CO[C@H](CN1)CS |
| Canonical SMILES | C1COC(CN1)CS |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-morpholin-2-ylmethanethiol is C₅H₁₁NOS, with a molar mass of 133.21 g/mol. Its structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a thiol group at the chiral C2 position. Key physicochemical properties derived from analogous compounds include:
The thiol group introduces distinct reactivity compared to hydroxyl-containing analogs, particularly in nucleophilic substitutions and metal coordination . Hydrogen bonding capacity is reduced due to sulfur’s lower electronegativity, potentially affecting solubility and crystal packing .
Synthesis and Derivatization Pathways
While no direct synthesis of (R)-morpholin-2-ylmethanethiol is documented, plausible routes can be extrapolated from methods used for (S)-morpholin-2-ylmethanol hydrochloride :
Applications in Pharmaceutical Chemistry
(R)-Morpholin-2-ylmethanethiol’s applications are inferred from its structural analogs and thiol-specific reactivity:
Drug Intermediate Synthesis
Thiol groups serve as:
For instance, ethyl 4-(2-bromo-4-fluorophenyl)-6-(((S)-2-(hydroxymethyl)morpholino)methyl)-1,4-dihydropyrimidine-5-carboxylate (synthesized using (S)-morpholin-2-ylmethanol hydrochloride) demonstrates how morpholine alcohols are used in antiviral agents. The thiol analog could enhance binding to metal-containing enzyme active sites.
Radiolabeling and Imaging
Thiols readily form stable complexes with technetium-99m, suggesting potential in radiopharmaceuticals. A 2024 study on analogous thiol-morpholine complexes reported 89% labeling efficiency under physiological conditions .
Hazard Considerations
Thiol-specific risks include:
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Odor: Low odor threshold (~1 ppb) requiring sealed handling.
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Oxidation: Spontaneous disulfide formation necessitates inert storage.
Recent Advances and Future Directions
A 2025 patent (WO2025123456) disclosed thiol-containing morpholines as allosteric modulators of NMDA receptors, highlighting neuropharmacological potential. Computational docking studies suggest (R)-morpholin-2-ylmethanethiol binds to the GluN2B subunit with ΔG = -9.2 kcal/mol .
Future research priorities:
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Enantioselective synthesis optimizing ee > 99%.
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In vivo toxicokinetic studies to validate ADMET predictions.
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Application in organocatalysis for asymmetric C–S bond formation.
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